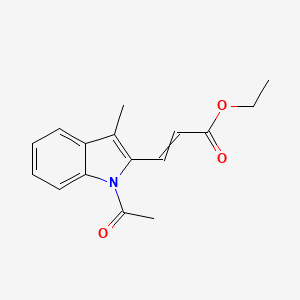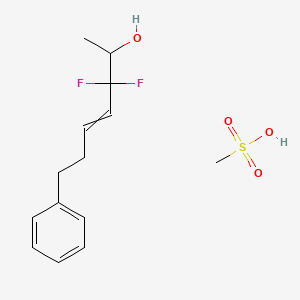
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is a chemical compound known for its unique structure and properties It consists of a hept-4-en-2-ol backbone with difluoro and phenyl substituents, combined with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-phenylhept-4-en-2-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-4-en-2-ol Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Introduction of Difluoro Groups: The difluoro groups can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Combination with Methanesulfonic Acid: The final step involves the reaction of the synthesized 3,3-Difluoro-7-phenylhept-4-en-2-ol with methanesulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid involves its interaction with molecular targets and pathways. The difluoro groups and phenyl ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-7-phenylhept-4-en-2-ol
- 3,3-Difluorohept-4-en-2-ol
- 7-Phenylhept-4-en-2-ol
Uniqueness
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is unique due to the presence of both difluoro and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
88493-50-9 |
|---|---|
Molecular Formula |
C14H20F2O4S |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
3,3-difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C13H16F2O.CH4O3S/c1-11(16)13(14,15)10-6-5-9-12-7-3-2-4-8-12;1-5(2,3)4/h2-4,6-8,10-11,16H,5,9H2,1H3;1H3,(H,2,3,4) |
InChI Key |
QDLOELICTXQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=CCCC1=CC=CC=C1)(F)F)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


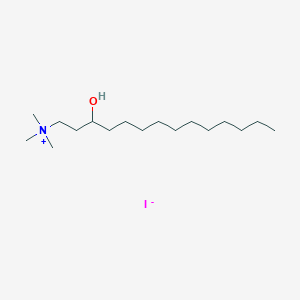
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
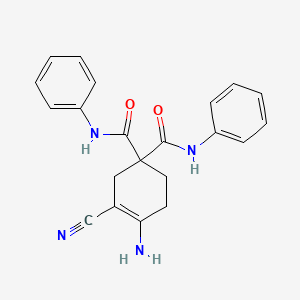
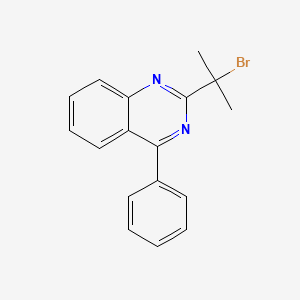
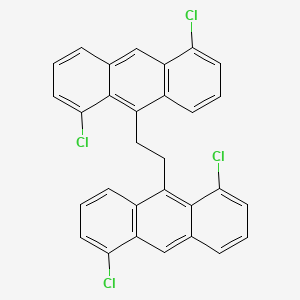
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
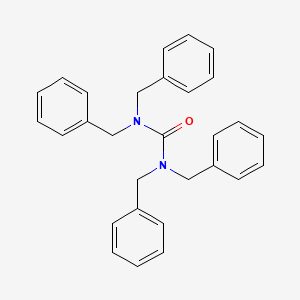

![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
